molecular formula C15H14N4OS B10976041 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B10976041
M. Wt: 298.4 g/mol
InChI Key: ICLJMZLNWYJQRO-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE is a complex organic compound featuring a unique structure that combines a cyano group, a cycloheptathiophene ring, and a pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptathiophene intermediate, which is then functionalized with a cyano group. The final step involves the coupling of this intermediate with pyrazine-2-carboxamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or other proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
  • N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2,4-BISNITROBENZAMIDE

Uniqueness

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H14N4OS/c16-8-11-10-4-2-1-3-5-13(10)21-15(11)19-14(20)12-9-17-6-7-18-12/h6-7,9H,1-5H2,(H,19,20)

InChI Key

ICLJMZLNWYJQRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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